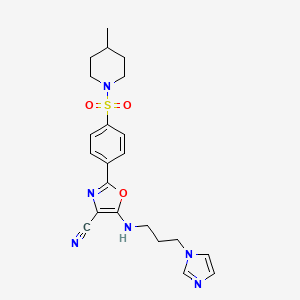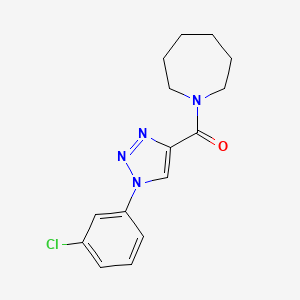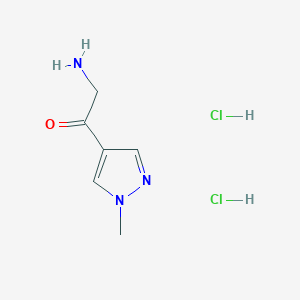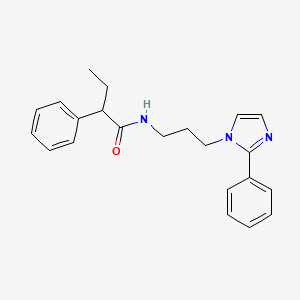![molecular formula C10H11ClFN B2396108 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197061-90-6](/img/structure/B2396108.png)
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride, also known as FCPI, is a chemical compound that has been extensively studied for its various applications in scientific research. FCPI is a cyclopropane-containing indoline derivative that has been shown to exhibit potent anti-tumor activity in vitro and in vivo.
Mechanism of Action
The mechanism of action of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. This compound binds to the colchicine site on tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-tumor activity in various cancer cell lines. It has also been shown to inhibit the growth of cancer cells in vivo. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
The advantages of using 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in lab experiments include its potent anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. However, the limitations of using this compound in lab experiments include its low solubility in water and its cytotoxicity at high concentrations.
Future Directions
There are several future directions for the study of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride. One direction is to investigate the use of this compound in combination with other anti-cancer agents to enhance its anti-tumor activity. Another direction is to investigate the use of this compound in the treatment of other diseases, such as neurodegenerative diseases. Finally, further studies are needed to investigate the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride involves the reaction of 3-bromoaniline with cyclopropanecarboxylic acid followed by the reaction with 5-fluoroindoline. The final product is obtained by the addition of hydrochloric acid to the reaction mixture. The yield of this compound is approximately 60%.
Scientific Research Applications
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been extensively studied for its various applications in scientific research. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9;/h1-2,5,12H,3-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJSWIACPPMKCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2396029.png)






![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2396042.png)



